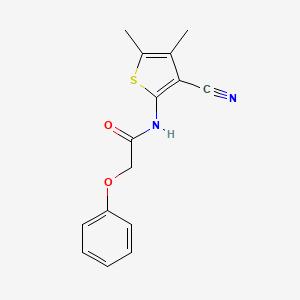

![molecular formula C18H19F3N4O3S B2963857 4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 1903866-65-8](/img/structure/B2963857.png)

4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

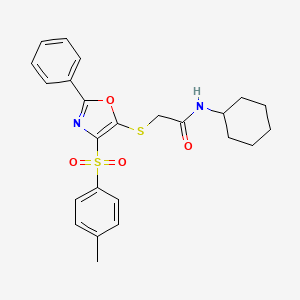

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, a methanesulfonyl group, a pyrrolo[3,4-d]pyrimidin-2-yl group, and a morpholine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group that can significantly affect the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of complex molecules involving phenylsulfonyl and morpholine components, like the one , involves innovative chemical reactions that enhance the diversity of synthetic organic chemistry. For example, the study by Craig et al. (2000) explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing the potential of phenylsulfonyl compounds in creating complex structures with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).

Antimicrobial Applications

The antimicrobial potential of sulfonamide compounds, closely related to the chemical structure of interest, was investigated by Oliveira et al. (2015), who examined the modulation of antibiotic activity against multidrug-resistant strains. This study highlights the relevance of such compounds in addressing challenges in antimicrobial resistance (Oliveira et al., 2015).

Catalytic and Synthetic Applications

Further research into catalytic processes and synthetic applications of related compounds has been conducted. Bhosale et al. (2022) discussed the catalytic asymmetric addition to cyclic N-acyl-iminium, facilitating access to sulfone-bearing molecules with quaternary stereocenters. This research underscores the utility of sulfone compounds in creating biologically relevant structures with high stereoselectivity (Bhosale, Císařová, Kamlar, & Veselý, 2022).

Material Science and Organic Electronics

In the field of organic electronics, the study by Kim et al. (2011) evaluated bis-sulfone molecules as hosts in the emitting layer of blue-green electrophosphorescent light-emitting devices. This research demonstrates the potential of sulfone-based materials in enhancing the efficiency of organic light-emitting diodes (OLEDs), highlighting their significance in the development of advanced electronic materials (Kim, Leroy, Zuniga, Zhang, Zhu, Sears, Barlow, Brédas, Marder, & Kippelen, 2011).

Future Directions

properties

IUPAC Name |

4-[6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-3-1-2-13(8-15)12-29(26,27)25-10-14-9-22-17(23-16(14)11-25)24-4-6-28-7-5-24/h1-3,8-9H,4-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDWJICSOIMKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)